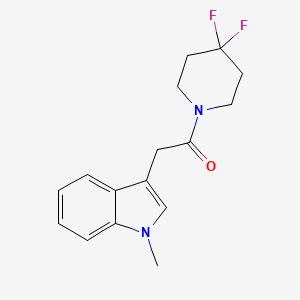
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, also known as URB597, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme plays a crucial role in the metabolism of the endocannabinoid anandamide, which is involved in various physiological processes such as pain perception, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic applications in the treatment of various disorders.
Mécanisme D'action
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone exerts its effects by inhibiting FAAH, which is responsible for the breakdown of anandamide. By inhibiting FAAH, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone increases the levels of anandamide in the body, leading to activation of the endocannabinoid system and modulation of various physiological processes.
Biochemical and Physiological Effects:
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to increase the levels of anandamide and other endocannabinoids in the body, leading to analgesic, anxiolytic, and antidepressant effects. It has also been shown to improve memory and cognitive function, and to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has several advantages for use in laboratory experiments. It is a highly specific inhibitor of FAAH, with minimal off-target effects. It is also relatively stable and easy to handle, making it a convenient tool for studying the endocannabinoid system. However, 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has some limitations, including its relatively short half-life and the potential for tolerance to develop with repeated use.
Orientations Futures
There are several potential future directions for research on 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone and its therapeutic applications. These include further studies on its effects on pain, anxiety, and depression, as well as its potential use in the treatment of addiction and other psychiatric disorders. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone in humans.
Méthodes De Synthèse
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone can be synthesized using a multi-step process involving the reaction of 4,4-difluoropiperidine with 1-methylindole-3-carboxaldehyde, followed by reduction, acetylation, and purification steps. The final product is a white powder with a melting point of 65-67°C and a purity of over 98%.
Applications De Recherche Scientifique
1-(4,4-Difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of chronic pain, anxiety disorders, and depression.
Propriétés
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-(1-methylindol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O/c1-19-11-12(13-4-2-3-5-14(13)19)10-15(21)20-8-6-16(17,18)7-9-20/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWAPHYEPKKDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-difluoropiperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)
![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
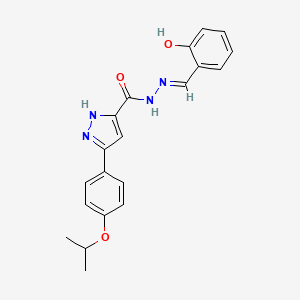
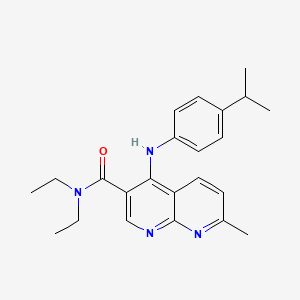
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
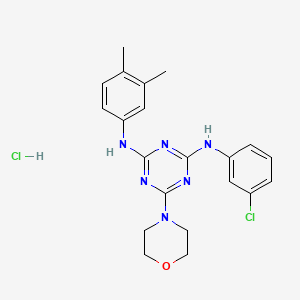
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2691647.png)
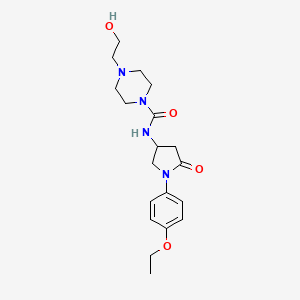

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)
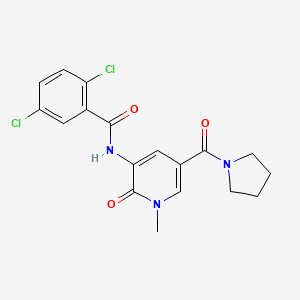
![2-{4-[(Phenylthio)acetyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2691656.png)